molecular formula C11H16FNO B13257158 2-fluoro-5-methoxy-N-(2-methylpropyl)aniline

2-fluoro-5-methoxy-N-(2-methylpropyl)aniline

Cat. No.: B13257158
M. Wt: 197.25 g/mol
InChI Key: PHNZXIDCCVIUJP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C11H16FNO It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and an N-(2-methylpropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methoxy-N-(2-methylpropyl)aniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions. The final step involves the alkylation of the amine with 2-methylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro precursor can be reduced to form the amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while substitution of the fluorine atom could yield various substituted anilines.

Scientific Research Applications

2-Fluoro-5-methoxy-N-(2-methylpropyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methoxy-N-(2-methylpropyl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance binding affinity by participating in halogen bonding. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Methoxy-5-methyl-N-(2-methylpropyl)aniline
  • 4-Fluoro-N-(2-methylpropyl)aniline

Uniqueness

2-Fluoro-5-methoxy-N-(2-methylpropyl)aniline is unique due to the specific combination of substituents on the aniline ring. The presence of both a fluorine atom and a methoxy group can significantly alter its chemical and biological properties compared to similar compounds. This unique structure can lead to different reactivity patterns and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-fluoro-5-methoxy-N-(2-methylpropyl)aniline

InChI

InChI=1S/C11H16FNO/c1-8(2)7-13-11-6-9(14-3)4-5-10(11)12/h4-6,8,13H,7H2,1-3H3

InChI Key

PHNZXIDCCVIUJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)OC)F

Origin of Product

United States

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